4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one is a heterocyclic compound with significant relevance in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazolinone family, which is characterized by a fused benzene and pyrimidine ring structure. The presence of a chloro group at the 4-position and a methyl group at the 2-position contributes to its unique chemical properties and potential therapeutic applications.
The compound can be classified as a quinazolinone, a subclass of quinazolines, which are known for their pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects. Its molecular formula is and it has been studied for its potential as a drug candidate in various therapeutic areas .
The synthesis of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one can be achieved through several methods, primarily involving the cyclization of o-aminobenzoic acid derivatives. One effective approach involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-3-aminoquinazolin-4(3H)-one in the presence of a base such as triethylamine. This method allows for the formation of the desired quinazolinone structure under mild conditions.
The molecular structure of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one features a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The chloro group at position 4 and the methyl group at position 2 influence both the electronic properties and steric hindrance around the reactive sites of the molecule.
Key structural data includes:
4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one can participate in various chemical reactions due to its functional groups. Key reactions include:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one involves its ability to interact with specific biological targets. It has been shown to inhibit key enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and repair processes. This inhibition leads to disruption in cell division, making it a candidate for anticancer therapies.
Additionally, this compound may modulate cellular signaling pathways by binding to specific receptors, further contributing to its biological effects .
The physical properties of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one include:
Key chemical properties include:
These properties influence its handling in laboratory settings and potential applications in drug formulation .
4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one has several scientific applications:
Research continues into optimizing its pharmacological properties and expanding its applications within medicinal chemistry .
Quinazolinones emerged as medicinally significant scaffolds in the late 19th century. Key developments include:
Table 1: Historical Milestones in Quinazolinone Drug Development
Year | Milestone | Significance |
---|---|---|
1869 | First synthesis by Griess | Established core synthetic routes |
1903 | Gabriel’s oxidation protocol | Enabled efficient quinazoline production |
1951 | Market entry of methaqualone (sedative) | Validated therapeutic potential |
2000s | FDA approval of erlotinib/gefitinib (anticancer) | Highlighted role in kinase inhibition |
2020s >150 FDA-approved drugs contain quinazolinone pharmacophores | Scaffold remains critical for modern drug design [7] [10] |
Quinazolinones underpin >150 commercial drugs, including kinase inhibitors (erlotinib), antibiotics, and antihypertensives (prazosin). Their synthetic flexibility supports extensive SAR studies, driving innovations in antimicrobial and anticancer agents [4] [10].
The pharmacological profile of quinazolinones is profoundly influenced by C-2 and C-4 substitutions. In 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one:
Table 2: Impact of Substituents on Quinazolinone Bioactivity
Position | Substituent | Role in Bioactivity | Example Pharmacological Effect |
---|---|---|---|
C2 | Methyl | ↑ Metabolic stability; ↑ Lipophilicity | Anticancer, antimicrobial enhancement [10] |
C4 | Chloro | Facilitates nucleophilic substitution; ↑ DNA/enzyme binding | Kinase inhibition; DNA intercalation [4] |
C6 | Carbonyl | Participates in H-bonding with biological targets | Improved target affinity [3] |
SAR studies confirm that 2-methyl-4-chloro substitution synergistically enhances antimicrobial and anticancer activities. For instance, chloro/methyl analogs show 3–8-fold greater potency against S. aureus than unsubstituted derivatives [4] [10].
The partially saturated 7,8-dihydroquinazolin-6(5H)-one core confers distinct advantages over fully aromatic systems:
This core serves as a precursor to fully aromatic quinazolines via dehydrogenation, allowing controlled synthesis of complex libraries. Its reactivity facilitates ring functionalization at C5/C7–C8, enabling attachments of pharmacophores like sulfonamides or thiadiazoles for target-specific design [10].
Table 3: Comparative Properties of Quinazolinone Core Structures
Core Type | Aromatic Quinazolinone | 7,8-Dihydroquinazolin-6(5H)-one |
---|---|---|
Planarity | Rigid planar structure | Non-planar due to saturation |
Solubility (LogS) | Low (≈ -3.5) | Moderate (≈ -2.0) [8] |
Synthetic Versatility | Low reactivity at C7–C8 | High (e.g., oxidation, alkylation) |
Target Flexibility | DNA intercalation dominant | Adaptable to enzymes/kinases |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1